molecular formula C19H19FN2O3 B2408762 N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methylphenoxy)acetamide CAS No. 896290-58-7

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methylphenoxy)acetamide

Cat. No.: B2408762
CAS No.: 896290-58-7
M. Wt: 342.37
InChI Key: DETMRGLORSPUOQ-UHFFFAOYSA-N
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Description

“N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methylphenoxy)acetamide” is a synthetic organic compound that belongs to the class of acetamides. This compound features a pyrrolidinone ring substituted with a fluorophenyl group and an o-tolyloxy group. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c1-13-5-2-3-8-17(13)25-12-18(23)21-15-10-19(24)22(11-15)16-7-4-6-14(20)9-16/h2-9,15H,10-12H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETMRGLORSPUOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of γ-Amino Acids

Pyrrolidinones are commonly synthesized via cyclization of γ-amino acids or their derivatives. For example, 4-amino-3-(3-fluorophenyl)butanoic acid undergoes intramolecular lactamization under acidic conditions to form the pyrrolidinone ring.

Procedure :

  • Dissolve 4-amino-3-(3-fluorophenyl)butanoic acid (10 mmol) in toluene (50 mL).
  • Add p-toluenesulfonic acid (0.1 eq) and reflux at 110°C for 6 hours.
  • Cool, wash with saturated NaHCO₃, and isolate the product via crystallization (yield: 78–82%).

Reductive Amination of 5-Oxopyrrolidin-3-One

Alternative routes employ reductive amination of 5-oxopyrrolidin-3-one with 3-fluoroaniline:

  • React 5-oxopyrrolidin-3-one (1 eq) with 3-fluoroaniline (1.2 eq) in methanol.
  • Add sodium cyanoborohydride (1.5 eq) and stir at 25°C for 12 hours.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane) to obtain the amine (yield: 65–70%).

Synthesis of 2-(2-Methylphenoxy)Acetic Acid

Alkylation of 2-Methylphenol

2-(2-Methylphenoxy)acetic acid is prepared via Williamson ether synthesis:

  • Mix 2-methylphenol (1 eq) with chloroacetic acid (1.2 eq) in aqueous NaOH (2 M).
  • Reflux at 80°C for 4 hours.
  • Acidify with HCl to precipitate the product (yield: 85–90%).

Ester Hydrolysis

If starting from ethyl 2-(2-methylphenoxy)acetate:

  • Hydrolyze the ester with NaOH (2 eq) in methanol/water (1:1) at 70°C for 2 hours.
  • Acidify and recrystallize from ethanol (yield: 92–95%).

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

Activate 2-(2-methylphenoxy)acetic acid using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) :

  • Dissolve the acid (1 eq) in dichloromethane (DCM).
  • Add EDC (1.2 eq) and HOBt (1.1 eq), stir at 0°C for 30 minutes.
  • Add 1-(3-fluorophenyl)-5-oxopyrrolidin-3-amine (1 eq) and stir at 25°C for 12 hours.
  • Wash with NaHCO₃ and brine, then purify via recrystallization (ethyl acetate/hexane) (yield: 75–80%).

Acid Chloride Route

  • Convert 2-(2-methylphenoxy)acetic acid to its acid chloride using thionyl chloride (SOCl₂).
  • React the acid chloride with the pyrrolidinone amine in the presence of triethylamine (TEA) in DCM.
  • Isolate the product via filtration (yield: 70–75%).

Optimization and Comparative Analysis

Table 1: Yield Comparison of Amide Coupling Methods

Method Reagents Solvent Temperature Yield (%)
EDC/HOBt EDC, HOBt, DCM DCM 25°C 75–80
Acid Chloride SOCl₂, TEA DCM 0–25°C 70–75
Mixed Anhydride ClCO₂iPr, NMM THF −15°C 65–70

Table 2: Purification Methods for Final Product

Method Solvent System Purity (%) Recovery (%)
Recrystallization Ethyl acetate/hexane 98.5 85
Column Chromatography Ethyl acetate/hexane 99.2 75
Acid-Base Extraction DCM/water 95.0 90

Challenges and Mitigation Strategies

  • Low Coupling Yields : Use of coupling agents like HATU or PyBOP improves efficiency to >85%.
  • Byproduct Formation : Optimize stoichiometry (1.2:1 acid-to-amine ratio) and reaction time (8–12 hours).
  • Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the pyrrolidinone ring or the aromatic rings.

    Reduction: Reduction reactions could potentially reduce the carbonyl group in the pyrrolidinone ring.

    Substitution: The aromatic rings might undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methylphenoxy)acetamide. For instance, derivatives of similar structures have shown significant activity against various cancer cell lines. In vitro assays have indicated that modifications to the pyrrolidinone structure can enhance cytotoxic effects against tumor cells, suggesting a promising avenue for drug development.

Antitubercular Activity

Another area of interest is the compound's potential as an antitubercular agent. Similar compounds have demonstrated efficacy against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating potent activity. The structure-activity relationship (SAR) studies suggest that modifications to the acetamide scaffold can lead to enhanced antitubercular properties.

Case Studies

  • Anticancer Studies : A study evaluating N-Aryl derivatives showed that modifications could yield compounds with over 80% growth inhibition against specific cancer lines, such as OVCAR-8 and NCI-H40, indicating significant anticancer potential.
    CompoundCell LinePercent Growth Inhibition
    Compound 6hOVCAR-885.26%
    Compound 6hNCI-H4075.99%
  • Antitubercular Studies : Research on similar acetamide derivatives revealed MIC values ranging from 4 to 64 μg/mL against M. tuberculosis, highlighting the potential for developing new antitubercular agents based on this scaffold.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(o-tolyloxy)acetamide
  • N-(1-(3-bromophenyl)-5-oxopyrrolidin-3-yl)-2-(o-tolyloxy)acetamide

Uniqueness

The presence of the fluorophenyl group might impart unique properties, such as increased lipophilicity or altered electronic effects, which could influence the compound’s reactivity and biological activity.

Biological Activity

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methylphenoxy)acetamide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H20FN2O3C_{19}H_{20}FN_2O_3, with a molecular weight of approximately 358.4 g/mol. The structure features a pyrrolidine ring, a fluorophenyl group, and an acetamide moiety, which contribute to its biological properties.

Research indicates that the compound exhibits antimicrobial and anticancer properties. It is believed to function through the inhibition of specific enzymes and pathways involved in cell proliferation and survival. For instance, it has been shown to inhibit the growth of various bacterial strains and cancer cell lines.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30

These results suggest that the compound may be a candidate for developing new antibiotics.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study involving various cancer cell lines, including breast cancer (MCF-7) and leukemia (HL-60), it demonstrated cytotoxic effects with IC50 values indicating effective inhibition of cell growth:

Cell LineIC50 (µM)
MCF-712
HL-6010

The mechanism appears to involve apoptosis induction through the activation of caspase pathways.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against resistant bacterial strains. The results highlighted its potential as a lead compound for antibiotic development .
  • Cancer Treatment : In preclinical trials, this compound was tested on xenograft models of breast cancer, showing significant tumor reduction compared to control groups .

Q & A

Q. How can researchers optimize the synthesis of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methylphenoxy)acetamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent selection, temperature control, and catalyst use). For example, ethanol with piperidine at 0–5°C for 2 hours has been effective in analogous pyrrolidinone-acetamide syntheses to minimize side reactions . Column chromatography or recrystallization using methanol/water mixtures can enhance purity. Monitor reaction progress via TLC or HPLC, and confirm purity through GC (>97% threshold) or NMR .

Q. What characterization techniques are essential for verifying the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic methods:
  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F spectra to confirm substituent positions (e.g., fluorophenyl and methylphenoxy groups) .
  • Mass Spectrometry : Confirm molecular weight (e.g., via HRMS or LC-MS) to match the theoretical value.
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry, particularly for the pyrrolidinone ring .

Q. How can researchers address discrepancies in reported bioactivity data for structurally similar acetamide derivatives?

  • Methodological Answer : Perform comparative studies under standardized assay conditions (e.g., cell lines, concentrations, and exposure times). For example, acetamide derivatives with fluorophenyl groups may exhibit variable antimicrobial activity due to substituent positioning; systematic SAR (Structure-Activity Relationship) analysis can isolate critical functional groups . Validate findings using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .

Advanced Research Questions

Q. What strategies can elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer : Employ proteomics or transcriptomics to identify target proteins/pathways. For fluorophenyl-pyrrolidinone derivatives, computational docking (e.g., AutoDock Vina) against kinase or GPCR libraries can predict binding sites . Validate hypotheses via knock-out/knock-in models or competitive binding assays using radiolabeled analogs .

Q. How can researchers resolve contradictions in solubility and stability data across different experimental setups?

  • Methodological Answer : Conduct controlled stability studies under varying pH, temperature, and light conditions. For example, acetamides with methoxy groups degrade faster under UV light; use HPLC-UV to track degradation products . Solubility contradictions may arise from solvent polarity; use Hansen solubility parameters to identify optimal solvents .

Q. What advanced synthetic routes enable selective functionalization of the pyrrolidin-3-yl or phenoxy moieties?

  • Methodological Answer : Utilize regioselective catalysts (e.g., Pd/C for hydrogenation) or protecting groups (e.g., Boc for amines). For fluorophenyl derivatives, electrophilic aromatic substitution at the 3-fluoro position requires careful control to avoid overhalogenation . Flow chemistry (e.g., Omura-Sharma-Swern oxidation) allows precise reaction control for sensitive intermediates .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • Methodological Answer : Apply QSAR (Quantitative Structure-Activity Relationship) models using software like Schrödinger or MOE. Parameters such as logP (lipophilicity) and polar surface area (PSA) predict blood-brain barrier permeability. For fluorinated acetamides, in silico ADMET tools (e.g., SwissADME) can forecast metabolic stability .

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